molecular formula C19H15N3O6 B11048893 Methyl 4-[({[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate

Methyl 4-[({[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate

Cat. No.: B11048893
M. Wt: 381.3 g/mol
InChI Key: NAJHFKDJXQHQGI-UHFFFAOYSA-N
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Description

METHYL 4-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}METHYL)BENZOATE is a complex organic compound that features a benzodioxole moiety, an oxadiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}METHYL)BENZOATE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The benzodioxole and oxadiazole intermediates are then coupled using appropriate linkers and catalysts.

    Esterification: The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}METHYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of METHYL 4-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}METHYL)BENZOATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}METHYL)BENZOATE is unique due to its combination of a benzodioxole moiety and an oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H15N3O6

Molecular Weight

381.3 g/mol

IUPAC Name

methyl 4-[[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carbonyl]amino]methyl]benzoate

InChI

InChI=1S/C19H15N3O6/c1-25-19(24)12-4-2-11(3-5-12)9-20-17(23)18-21-16(22-28-18)13-6-7-14-15(8-13)27-10-26-14/h2-8H,9-10H2,1H3,(H,20,23)

InChI Key

NAJHFKDJXQHQGI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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